![molecular formula C16H19NO2 B12996767 2-Methoxy-5-[(1-phenylethylamino)methyl]phenol](/img/structure/B12996767.png)
2-Methoxy-5-[(1-phenylethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol is an organic compound with the molecular formula C16H19NO2 It is a phenolic compound with a methoxy group and an aminoethyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol can be synthesized via the Schiff base reduction route. This involves the reaction of 2-methoxy-5-formylphenol with 1-phenylethylamine to form a Schiff base, which is then reduced using sodium borohydride to yield the desired compound . The reaction typically occurs under mild conditions, with the reduction step being carried out at room temperature.
Industrial Production Methods
Industrial production of 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of Schiff bases.
Substitution: Nucleophilic aromatic substitution can be carried out using strong nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The final product, 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its phenolic structure.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes and receptors, leading to inhibition or activation of these proteins. The aminoethyl group can enhance the binding affinity and specificity of the compound for its targets. Additionally, the methoxy group can influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: Similar structure but lacks the aminoethyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure but with a different amino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar synthetic route but different functional groups.
Uniqueness
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-methoxy-5-[(1-phenylethylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-12(14-6-4-3-5-7-14)17-11-13-8-9-16(19-2)15(18)10-13/h3-10,12,17-18H,11H2,1-2H3 |
Clé InChI |
CUBFHNUVQPCVKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


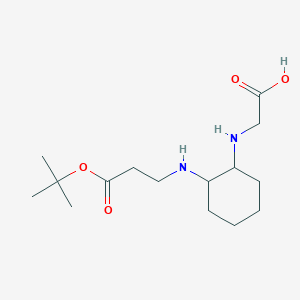

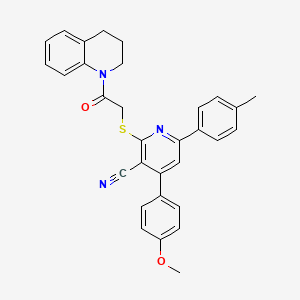
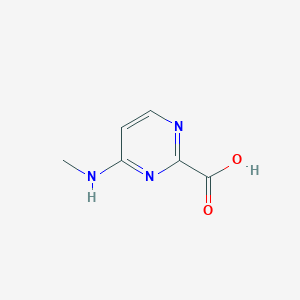

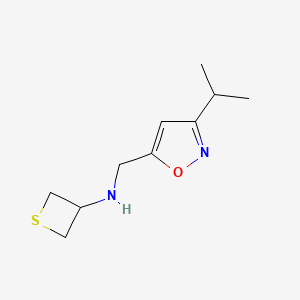
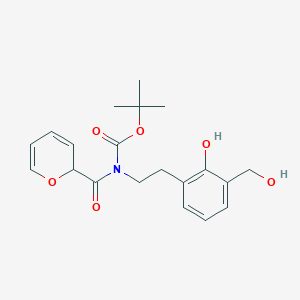
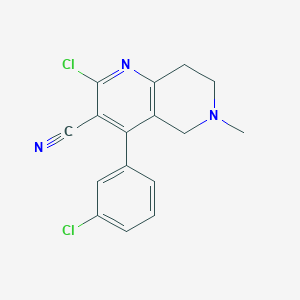

![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B12996749.png)
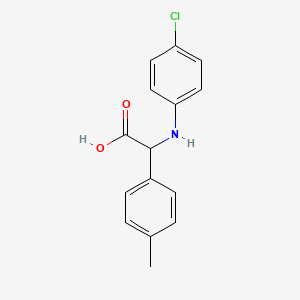
![4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine](/img/structure/B12996756.png)
![2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole](/img/structure/B12996762.png)
